Technical Guide: 1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane (CAS 220185-37-5)
Technical Guide: 1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane (CAS 220185-37-5)
[1][2]
Executive Summary
1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane (CAS 220185-37-5) is a specialized bidentate diphosphine ligand used primarily in homogeneous catalysis.[1] It is a structural derivative of the common ligand 1,4-bis(diphenylphosphino)butane (dppb ), distinguished by the presence of two methyl groups at the 3 and 5 positions of each phenyl ring.[1]
This structural modification—introducing steric bulk and electron-donating character at the meta positions—serves two critical functions in drug development and fine chemical synthesis:
-
Solubility Enhancement: The lipophilic methyl groups significantly improve solubility in non-polar organic solvents compared to the parent dppb.[1]
-
Electronic & Steric Tuning: The 3,5-dimethyl substitution increases the electron density at the phosphorus center (more basic) without imposing the severe steric hindrance associated with ortho (2,[1]6) substitution. This fine-tuning is pivotal for optimizing selectivity (e.g., linear vs. branched ratios) in Rhodium-catalyzed hydroformylation and Palladium-catalyzed carbonylation reactions.[1]
Chemical Profile & Physicochemical Properties[1][3][4][5][6][7][8]
Structural Analysis
The ligand features a flexible four-carbon (butane) backbone connecting two electron-rich phosphine centers.[1] The "bite angle" (P-M-P angle) is a critical parameter; for the parent dppb, this is approximately 94°.[1] The 3,5-dimethyl variant maintains a similar bite angle but alters the "cone angle" and the electronic environment, influencing the stability of the metal-ligand complex during catalytic turnover.[1]
Key Properties Table[1]
| Property | Data |
| Chemical Name | 1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane |
| CAS Number | 220185-37-5 |
| Molecular Formula | C₃₆H₄₄P₂ |
| Molecular Weight | 538.68 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Toluene, THF, DCM, Chloroform; Insoluble in Water |
| Air Stability | Air-sensitive (oxidizes to phosphine oxide); Store under Inert Gas (Ar/N₂) |
| Ligand Class | Bidentate Diphosphine (Chelating) |
| Core Structure | Butane backbone with four 3,5-xylyl groups |
Synthesis Protocol
Note: This protocol describes the synthesis via the lithiation of the secondary phosphine, a standard method for preparing symmetric diphosphines.
Reaction Scheme Diagram
Caption: Synthesis workflow via lithiation of secondary phosphine and subsequent alkylation.
Detailed Methodology
Safety Precaution: Organophosphines are toxic and air-sensitive.[1] n-Butyllithium is pyrophoric.[1] All steps must be performed under a strict Nitrogen or Argon atmosphere using Schlenk line or Glovebox techniques.[1]
-
Preparation of Lithium Phosphide:
-
Charge a flame-dried Schlenk flask with Bis(3,5-dimethylphenyl)phosphine (2.0 eq) and anhydrous THF (Tetrahydrofuran).[1]
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add n-Butyllithium (2.0 eq, 1.6M in hexanes) dropwise via syringe.[1]
-
Allow the mixture to warm to room temperature (RT) and stir for 1-2 hours. The solution typically turns deep red/orange, indicating the formation of the lithium phosphide anion (
).[1]
-
-
Alkylation:
-
Cool the lithium phosphide solution back to 0°C .
-
Add 1,4-Dichlorobutane (1.0 eq) dropwise.[1]
-
Remove the cooling bath and heat the reaction mixture to reflux (66°C) for 4-12 hours to ensure complete substitution.
-
-
Work-up & Purification:
-
Quench the reaction with degassed water or saturated
solution (carefully).[1] -
Extract the organic layer with Dichloromethane (DCM) or Toluene .[1]
-
Wash the organic phase with brine and dry over anhydrous
.[1] -
Concentrate under reduced pressure.[1]
-
Recrystallization: Purify the crude solid by recrystallization from hot Ethanol or a DCM/Methanol mixture under inert atmosphere to obtain the pure white solid.[1]
-
Catalytic Applications
A. Rhodium-Catalyzed Hydroformylation
The primary industrial utility of this ligand is in the hydroformylation of allyl alcohol to produce 4-hydroxybutyraldehyde (HBA) , a precursor to 1,4-butanediol (BDO).[1]
-
The Challenge: Standard hydroformylation yields a mixture of linear (n) and branched (iso) aldehydes.[1] For BDO production, the linear isomer is required.[1]
-
The Solution: The 1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane ligand, when complexed with Rhodium (e.g.,
), enhances the linear-to-branched (n/iso) ratio .[1] The specific steric bulk of the 3,5-dimethyl groups directs the incoming olefin to coordinate in a manner that favors hydride insertion at the internal carbon, leading to the terminal aldehyde (anti-Markovnikov addition).[1] -
Performance: Literature suggests this class of ligands can achieve n/iso ratios > 10:1 with high conversion rates (>99%).[1]
B. Palladium-Catalyzed Carbonylation
This ligand is also employed in Pd-catalyzed carbonylation reactions, such as the synthesis of lactones from allylic alcohols or phenols.[1]
-
Mechanism: The ligand stabilizes the
cycle.[1] The electron-rich nature of the phosphine facilitates the oxidative addition step, while the bite angle of the butane backbone supports the reductive elimination of the final product.[1]
Catalytic Cycle Diagram (Hydroformylation)
Caption: Rhodium-catalyzed hydroformylation cycle. The ligand's steric bulk at the 'Insertion' step is crucial for linear selectivity.[1]
Handling, Storage & Stability[4]
-
Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2-8°C .
-
Stability: Solid is relatively stable for short periods in air but will slowly oxidize to the phosphine oxide.[1] In solution, it is highly sensitive to oxygen.[1]
-
Safety:
References
-
Synthesis of Diphosphines: Process for synthesizing bis(diphenylphosphino)-alkane.[1][2] Patent CN102020674A.[1][2] (General lithiation protocol adapted for aryl variants). Link
-
Hydroformylation Applications: Process to produce 4-hydroxybutyraldehyde.[1] Patent US7279606B1.[1] (Describes the use of 3,5-dimethylphenyl substituted ligands for high selectivity). Link
-
General Ligand Properties: 1,4-Bis(diphenylphosphino)butane (dppb) properties and analogues. PubChem Database.[1] Link[1]
-
Catalytic Carbonylation: Cyclocarbonylation reactions of allylphenols catalyzed by Pd/dppb systems. Scilit / Applied Organometallic Chemistry.[1] Link[1]
-
Ligand Comparison: Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Cross-Coupling. PMC / NIH.[1] (Context on steric tuning of phosphines). Link
